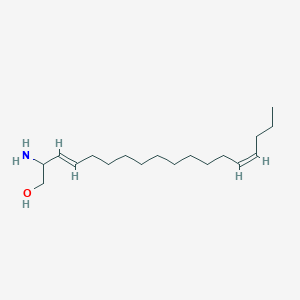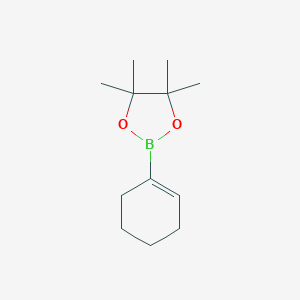
4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide, also known as CMCS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMCS is a sulfonamide derivative that has a unique structure, making it a promising candidate for use in drug development, as well as in other research areas.
作用机制
The mechanism of action of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide is not fully understood. However, studies have shown that 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide inhibits the activity of enzymes that are essential for the growth and survival of bacteria, fungi, and viruses. Additionally, 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide inhibits the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. In vivo studies have shown that 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has anticancer properties and can inhibit the growth of tumors in animal models.
实验室实验的优点和局限性
One of the main advantages of using 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide in lab experiments is its unique structure, which makes it a promising candidate for drug development and other research areas. Additionally, 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to have a range of biological activities, making it a versatile compound for use in various experiments. However, one of the limitations of using 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide in lab experiments is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for research involving 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide. One area of research is the development of new drugs based on the structure of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide. Additionally, further studies are needed to fully understand the mechanism of action of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide and its potential applications in various fields. Finally, studies are needed to determine the safety and toxicity of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide in humans, which will be essential for its use in drug development and other applications.
Conclusion:
In conclusion, 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been well-documented, and the compound has been extensively studied for its potential applications in drug development, as well as in other research areas. While there are limitations to using 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide in lab experiments, its unique structure and range of biological activities make it a versatile compound for use in various experiments. Further research is needed to fully understand the potential applications of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide and to develop new drugs based on its structure.
合成方法
The synthesis of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with methyl isothiocyanate and cyanogen bromide. The resulting product is a white crystalline powder that can be purified using recrystallization techniques. The synthesis of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been well-documented in scientific literature, and the compound has been synthesized using various methods.
科学研究应用
4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been extensively studied for its potential applications in various fields. One of the most promising applications of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide is in drug development. 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases. Additionally, 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
属性
CAS 编号 |
152382-12-2 |
|---|---|
产品名称 |
4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide |
分子式 |
C9H9N3O2S3 |
分子量 |
287.4 g/mol |
IUPAC 名称 |
4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide |
InChI |
InChI=1S/C9H9N3O2S3/c1-15-9(12-6-10)16-7-2-4-8(5-3-7)17(11,13)14/h2-5H,1H3,(H2,11,13,14) |
InChI 键 |
ADHGVZFHMDXNEX-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SC1=CC=C(C=C1)S(=O)(=O)N |
规范 SMILES |
CSC(=NC#N)SC1=CC=C(C=C1)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



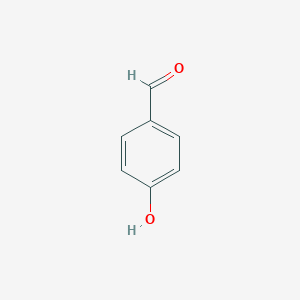

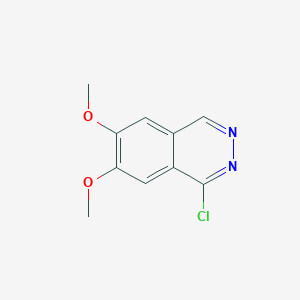
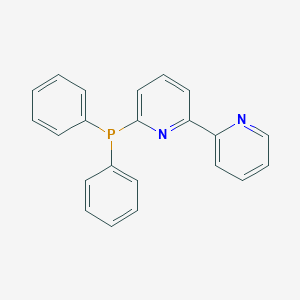
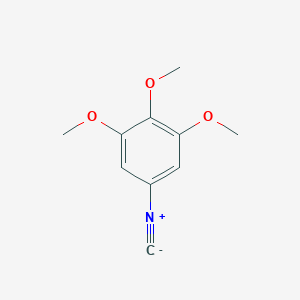
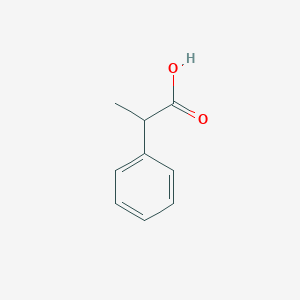



![2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone](/img/structure/B117272.png)

